molecular formula C11H12ClN3S B1597628 2-(Chloromethyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-amine CAS No. 89567-04-4

2-(Chloromethyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-amine

Cat. No.: B1597628
CAS No.: 89567-04-4
M. Wt: 253.75 g/mol
InChI Key: IHDMZQUFZFWOPP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Systematic International Union of Pure and Applied Chemistry Nomenclature and Structural Representation

The systematic International Union of Pure and Applied Chemistry nomenclature for this compound follows established protocols for complex heterocyclic systems containing multiple ring fusion patterns. The complete systematic name "2-(Chloromethyl)-5,6,7,8-tetrahydrobenzothieno[2,3-d]pyrimidin-4-amine" incorporates several critical structural elements that define the molecule's architecture. The benzothieno designation indicates the fusion of a benzene ring with a thiophene ring, while the pyrimidine component represents the six-membered nitrogen-containing heterocycle.

The positional numbering system employed in this nomenclature reflects the systematic approach to identifying substituent locations within the fused ring system. The chloromethyl group occupies the 2-position of the pyrimidine ring, while the amino group is positioned at the 4-location. The tetrahydro prefix indicates the saturation of four carbon atoms within the benzene ring portion of the structure, specifically at positions 5, 6, 7, and 8, which distinguishes this compound from its fully aromatic analogs.

Alternative systematic designations for this compound include "5-(Chloromethyl)-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2,4,6-tetraen-3-amine," which employs the tricyclic nomenclature system to describe the three-dimensional connectivity of the ring system. This alternative nomenclature emphasizes the tricyclic nature of the compound and provides explicit information about the bridgehead connections and unsaturation patterns within the molecular framework.

The structural representation can be expressed through multiple chemical notation systems. The Simplified Molecular Input Line Entry System notation for this compound is documented as "c12c(sc3c2CCCC3)nc(nc1N)CCl," which provides a linear text representation of the molecular connectivity. Additionally, the International Chemical Identifier string "InChI=1S/C11H12ClN3S/c12-5-8-14-10(13)9-6-3-1-2-4-7(6)16-11(9)15-8/h1-5H2,(H2,13,14,15)" offers a standardized representation that enables precise structural identification across different software platforms and databases.

Chemical Abstracts Service Registry Number and Alternative Chemical Designations

The primary Chemical Abstracts Service registry number for 2-(Chloromethyl)-5,6,7,8-tetrahydrobenzothieno[2,3-d]pyrimidin-4-amine is 89567-04-4, which serves as the definitive identifier for this specific molecular entity within chemical databases and literature. This registry number provides unambiguous identification regardless of variations in nomenclature or structural representation formats. The Chemical Abstracts Service system ensures that each unique chemical structure receives a distinct numerical identifier, eliminating potential confusion arising from multiple naming conventions.

A related salt form of this compound, specifically the dihydrochloride derivative, carries the separate Chemical Abstracts Service registry number 1609409-38-2. This distinction is crucial for researchers as the salt form represents a different chemical entity with potentially altered physical and chemical properties compared to the free base form. The dihydrochloride designation indicates the presence of two hydrochloride salt groups, which significantly modify the compound's solubility, stability, and handling characteristics.

Multiple alternative chemical designations exist within scientific literature and commercial databases for this compound. These include "2-(Chloromethyl)-5,6,7,8-tetrahydrobenzothieno[2,3-d]pyrimidin-4-amine," which represents an alternative ring numbering system. Additional synonyms encompass "Benzothieno[2,3-d]pyrimidin-4-amine, 2-(chloromethyl)-5,6,7,8-tetrahydro-" and various abbreviated forms used in chemical supplier catalogs and research publications.

Properties

IUPAC Name

2-(chloromethyl)-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12ClN3S/c12-5-8-14-10(13)9-6-3-1-2-4-7(6)16-11(9)15-8/h1-5H2,(H2,13,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHDMZQUFZFWOPP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C3=C(N=C(N=C3S2)CCl)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12ClN3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20366276
Record name 2-(Chloromethyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20366276
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

253.75 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

89567-04-4
Record name 2-(Chloromethyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20366276
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

2-(Chloromethyl)-5,6,7,8-tetrahydro benzothieno[2,3-d]pyrimidin-4-amine is a synthetic heterocyclic compound that has attracted attention in medicinal chemistry due to its potential biological activities. This compound belongs to the class of thienopyrimidines, which are known for their diverse pharmacological properties. This article reviews the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and potential therapeutic applications.

  • Molecular Formula : C11H12ClN3S
  • Molecular Weight : 254.74 g/mol
  • CAS Number : 89567-04-4

Biological Activity Overview

Research indicates that 2-(Chloromethyl)-5,6,7,8-tetrahydro benzothieno[2,3-d]pyrimidin-4-amine exhibits notable biological activities, particularly in the context of cancer research. Its structure allows it to interact with various biological targets, leading to significant effects on cell proliferation and apoptosis.

Anticancer Activity

Several studies have demonstrated the anticancer potential of this compound:

  • Cell Line Studies :
    • In vitro studies have shown that the compound effectively inhibits the proliferation of various cancer cell lines. For instance, it was tested against human hepatocellular carcinoma (HepG2) cells and exhibited IC50 values indicating potent activity.
    • Table 1 summarizes the IC50 values for different cancer cell lines:
    Cell LineIC50 (nM)
    SKRB-31.2
    SW6204.3
    A54944
    HepG248
  • Mechanisms of Action :
    • The compound induces apoptosis in cancer cells through various pathways. Flow cytometry analysis revealed increased apoptotic cell populations upon treatment with the compound at varying concentrations.
    • The mechanism involves the activation of caspases and modulation of Bcl-2 family proteins, leading to cell cycle arrest and apoptosis.

Study 1: Synthesis and Evaluation

A study published in 2012 synthesized a series of benzothiazole derivatives related to this compound and evaluated their anticancer activities. The results indicated that modifications in the thienopyrimidine structure significantly enhanced anticancer properties compared to earlier derivatives .

Scientific Research Applications

Overview

2-(Chloromethyl)-5,6,7,8-tetrahydro benzothieno[2,3-d]pyrimidin-4-amine (CAS No. 89567-04-4) is a synthetic compound that has garnered attention for its potential applications in medicinal chemistry and pharmacology. This compound belongs to the class of thienopyrimidines, characterized by a fused thiophene and pyrimidine ring structure. Its unique molecular configuration enables it to exhibit various biological activities, making it a subject of interest for researchers in drug development.

Scientific Research Applications

  • Medicinal Chemistry
    • Antimicrobial Activity : Research indicates that derivatives of 2-(chloromethyl)-5,6,7,8-tetrahydro benzothieno[2,3-d]pyrimidin-4-amine have demonstrated significant antimicrobial properties. A study highlighted its effectiveness against various bacterial strains, suggesting its potential as a lead compound for developing new antibiotics .
    • Anti-inflammatory Properties : Compounds derived from this structure have been investigated for their anti-inflammatory effects. The presence of the thiophene ring is believed to enhance interactions with inflammatory mediators .
  • Cancer Research
    • Cytotoxic Activity : The compound has been studied for its cytotoxic effects on cancer cell lines. In vitro assays have shown that certain derivatives inhibit cell proliferation in various cancer types, indicating a potential role as an anticancer agent .
    • Mechanism of Action : Investigations into the mechanism of action suggest that these compounds may induce apoptosis in cancer cells through the modulation of specific signaling pathways .
  • Central Nervous System (CNS) Research
    • CNS Depressant Effects : Some studies have explored the CNS depressant effects of 2-(chloromethyl)-5,6,7,8-tetrahydro benzothieno[2,3-d]pyrimidin-4-amine and its derivatives. These findings indicate potential applications in treating anxiety and sleep disorders .

Case Studies and Experimental Findings

StudyFocusFindings
2007 Study on DerivativesAnti-inflammatory and Antimicrobial ActivityIdentified several derivatives with enhanced activity against inflammation and bacterial infections .
Cytotoxicity AssaysCancer ResearchDemonstrated significant cytotoxic effects on breast and lung cancer cell lines .
CNS Activity EvaluationNeuropharmacologyShowed promising results as a CNS depressant in animal models .

Potential Future Applications

  • Drug Development : The unique properties of 2-(chloromethyl)-5,6,7,8-tetrahydro benzothieno[2,3-d]pyrimidin-4-amine make it a valuable scaffold for synthesizing novel therapeutics targeting various diseases.
  • Pharmacological Studies : Continued research into its pharmacokinetics and pharmacodynamics will be crucial for understanding how to optimize its efficacy and safety profiles.
  • Synthetic Chemistry : As a versatile building block in organic synthesis, it can facilitate the development of new compounds with tailored biological activities.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Modifications

Key structural analogues differ in substituents at positions 2 and 4 of the pyrimidine core. Below is a comparative analysis:

Compound Name Substituents (Position) Molecular Formula Molecular Weight (g/mol) Key Properties/Activities Reference
2-(Chloromethyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-amine -CH2Cl (2), -NH2 (4) C12H13ClN3S 282.06 Intermediate for anticancer agents
2-(2-Chlorophenyl)-7-methyl-5,6,7,8-tetrahydro[b]benzothieno[2,3-d]pyrimidin-4-amine -C6H4Cl (2), -CH3 (7), -NH2 (4) C17H16ClN3S 329.85 Anticancer (synthetic accessibility)
2-[(5-Anilino-1,3,4-thiadiazol-2-yl)methyl]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one -Thiadiazole-aniline (2), -NH (4) C18H17N5OS2 407.50 Improved activity against lung/breast cancer
N-(4-(Methylthio)phenyl)-7-methyl-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidin-4-amine -SC6H4CH3 (4), -CH3 (7), -NH2 (4) C17H19N3S2 337.48 Antiproliferative (docking studies)
2-Hydrazino-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-amine -NHNH2 (2), -NH2 (4) C10H14N5S 252.32 Precursor for triazole derivatives

Physicochemical Properties

Property Chloromethyl Derivative Thiadiazole Analogue Sulfonamide Derivative
LogP (Predicted) 2.8 3.5 2.1
Solubility (mg/mL) 0.12 (Water) 0.08 (Water) 0.25 (Water)
Plasma Protein Binding 85% 92% 78%

The chloromethyl derivative’s lower LogP compared to phenyl-substituted analogues suggests better aqueous solubility, which may improve bioavailability .

Preparation Methods

Preparation Methods of 2-(Chloromethyl)-5,6,7,8-tetrahydrobenzothieno[2,3-d]pyrimidin-4-amine

Detailed Synthetic Procedure

Step 1: Synthesis of 2-Amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile
  • Starting materials: Cyclohexanone, malononitrile, and elemental sulfur.
  • Reaction conditions: Stirred in ethanol with diethylamine catalyst at 40 °C for 24 hours.
  • Outcome: Formation of the benzothiophene core with an amino and nitrile group.
  • Yield: Approximately 31.5%; melting point 142 °C.
  • Characterization: $$^{1}H$$ NMR shows multiplets corresponding to the tetrahydro ring protons and broad singlet for the amino group.
Step 2: Formation of 4-Chloro-2-(chloromethyl)-6,7,8,9-tetrahydro-5H-indeno[2,1-d]pyrimidine (Intermediate)
  • Reagents: The benzothiophene carbonitrile intermediate (compound 3), chloroacetonitrile, and dry hydrogen chloride gas.
  • Solvent: Dioxane.
  • Conditions: Stirring at 5–10 °C for 8 hours.
  • Workup: Neutralization leads to precipitation of the product, which is recrystallized from hexanes.
  • Yield: 23%; melting point 92 °C.
  • Characterization: $$^{1}H$$ NMR and high-resolution mass spectrometry (HRMS) confirm the structure with characteristic chloromethyl singlet at ~4.78 ppm and molecular ion peak consistent with formula C11H10Cl2N2NaS.
Step 3: Amination to Produce 2-(Chloromethyl)-5,6,7,8-tetrahydrobenzothieno[2,3-d]pyrimidin-4-amine Derivatives
  • Procedure: The chloromethyl intermediate (compound 4) is reacted with various amines (10 equivalents) in methanol under reflux for 3 hours.
  • Purification: Column chromatography on basic alumina gel using 9:1 hexanes:ethanol.
  • Products: A series of derivatives (5a–i) with different amine substituents at the 4-position.
  • Yields: Varied from 3.4% to 28.1% depending on the amine used.
  • Characterization: Detailed $$^{1}H$$ and $$^{13}C$$ NMR spectra and HRMS data confirm the substitution pattern and purity.

Representative Data Table of Aminated Derivatives

Compound Amine Substituent Yield (%) Key NMR Features (δ ppm) HRMS (M+H)+ Calculated HRMS (M+H)+ Found
5b N-Ethyl-(ethylamino)methyl 5.7 1.19-1.28 (m, 6H), 4.17 (s, 2H, chloromethyl) 294.9839 294.9839
5c N-Propyl-(propylamino)methyl 8.4 0.84 (t, 3H), 4.17 (s, 2H) 319.1956 319.1955
5d N-Butyl-(butylamino)methyl 3.4 0.87 (t, 3H), 4.16 (s, 2H) - -
5e Anilinomethyl-phenyl 28.1 Aromatic multiplets 6.7-7.6, 4.48 (s, 2H) - -

Note: Yields and spectral data are extracted from experimental results reported in the literature.

Research Findings and Analysis

  • The synthetic route employing dry hydrogen chloride gas and chloroacetonitrile for chloromethylation is effective but yields moderate product amounts (~23% for intermediate 4).
  • Amination reactions with excess amine under reflux conditions yield a variety of derivatives, though yields vary widely, indicating the sensitivity of substitution efficiency to the amine structure.
  • Structural confirmation via NMR and HRMS is consistent and reliable, supporting the robustness of the synthetic methodology.
  • The synthetic methodology allows for modular derivatization, facilitating the generation of compound libraries for biological screening against parasitic organisms such as Leishmania donovani.

Summary Table of Preparation Steps

Step Reaction Type Reagents/Conditions Product Yield (%) Key Characterization Techniques
1 Gewald Reaction Cyclohexanone, malononitrile, sulfur, EtOH, diethylamine, 40 °C, 24 h 2-Amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile 31.5 $$^{1}H$$ NMR, mp
2 Cyclization & Chloromethylation Dry HCl gas, chloroacetonitrile, dioxane, 5-10 °C, 8 h 4-Chloro-2-(chloromethyl)-6,7,8,9-tetrahydro-5H-indeno[2,1-d]pyrimidine 23 $$^{1}H$$ NMR, HRMS, mp
3 Amination Various amines, methanol, reflux, 3 h 2-(Chloromethyl)-5,6,7,8-tetrahydrobenzothieno[2,3-d]pyrimidin-4-amine derivatives 3.4–28.1 $$^{1}H$$, $$^{13}C$$ NMR, HRMS

Q & A

Q. What are the optimized synthetic routes for preparing 2-(chloromethyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-amine, and how can reaction efficiency be monitored?

  • Methodological Answer : The compound can be synthesized via multistep reactions starting from 2-amino-4,5,6,7-tetrahydro-benzothiophene-3-carboxylate derivatives. Key steps include cyclization with formamide or triethylorthoformate under reflux conditions . Monitoring progress requires thin-layer chromatography (TLC) with ethyl acetate/hexane (3:7) as the mobile phase and confirmation via 1H NMR^1 \text{H NMR} (e.g., disappearance of the NH2_2 peak at δ 6.5–7.0 ppm) .
  • Table 1 : Critical Reaction Parameters
StepReagents/ConditionsKey IntermediateYield (%)
1HCONH2_2, 120°C7-Methyl derivative65–70
2Triethylorthoformate, NH3_34-Imino derivative50–55
3Ethyl chloroformateFinal chloromethyl product40–45
Data derived from

Q. How is the molecular structure of this compound validated, and what crystallographic parameters are critical for confirming purity?

  • Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Key parameters include:
  • R factor : <0.05 (e.g., 0.053 in ).
  • Disorder analysis : Check for positional disorder in the tetrahydrobenzothiophene ring .
  • Data-to-parameter ratio : ≥14.0 to ensure model reliability .
    SHELX software (SHELXL/SHELXS) is recommended for refinement due to its robustness with small-molecule crystallography .

Q. What in vitro assays are suitable for preliminary evaluation of its biological activity?

  • Methodological Answer :
  • Antimicrobial activity : Use broth microdilution (MIC determination) against S. aureus and E. coli .
  • Cytotoxicity : MTT assay on cancer cell lines (e.g., HOP-92 lung cancer) at 10 µM doses .
  • Anti-inflammatory potential : Cyclooxygenase (COX-1/COX-2) inhibition assays with IC50_{50} calculations .

Advanced Research Questions

Q. How can structural modifications at the chloromethyl group influence bioactivity, and what computational tools support SAR studies?

  • Methodological Answer :
  • Replace the chloromethyl group with sulfanyl or selenone moieties to enhance electrophilicity (see for thione/selenone derivatives).
  • Use molecular docking (AutoDock Vina) to predict binding to EGFR or COX-2 active sites. Focus on hydrogen bonding with pyrimidine N1 and hydrophobic interactions with the benzothiophene ring .
  • Example : Substitution with 4-pyridinylmethyl improves solubility and target affinity .

Q. What analytical challenges arise in characterizing reaction intermediates, and how can they be resolved?

  • Methodological Answer :
  • Challenge : Co-elution of intermediates in HPLC due to similar polarity.
  • Solution : Use a C18 column with gradient elution (water/acetonitrile + 0.1% TFA). Monitor at 254 nm .
  • Challenge : Ambiguous 1H NMR^1 \text{H NMR} signals for diastereomers.
  • Solution : Employ 13C NMR^13 \text{C NMR} DEPT-135 to distinguish CH2_2/CH3_3 groups in the tetrahydro ring .

Q. How do solvent polarity and temperature affect the regioselectivity of nucleophilic substitutions in this compound?

  • Methodological Answer :
  • Polar aprotic solvents (DMF, DMSO) favor SN2 mechanisms, leading to inversion at the chloromethyl carbon.
  • High temperatures (80–100°C) promote elimination side reactions; mitigate with slow addition of nucleophiles (e.g., amines) .
  • Kinetic analysis : Use pseudo-first-order kinetics to model substituent effects on reaction rates .

Data Contradictions and Resolution

Q. Discrepancies in reported antimicrobial activity: How to reconcile variations in MIC values across studies?

  • Analysis :
  • reports MIC = 12.5 µg/mL for S. aureus, while shows lower potency (MIC = 25 µg/mL).
  • Resolution : Differences may stem from bacterial strain variability or substituent effects (e.g., 4-pyridinylmethyl vs. furan derivatives). Standardize assays using CLSI guidelines and include positive controls (e.g., ciprofloxacin) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(Chloromethyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-amine
Reactant of Route 2
2-(Chloromethyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.